molecular formula C17H21N3O2 B2464122 2-(2,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide CAS No. 2176201-49-1

2-(2,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide

Cat. No. B2464122
CAS RN: 2176201-49-1
M. Wt: 299.374
InChI Key: HZASLHJMVBTRAA-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields such as medicine, agriculture, and environmental science. This compound is also known as CGP-42112A and belongs to the class of pyrimidine derivatives.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The study by Ji, S. (2006) focuses on the synthesis and crystal structure of a related compound, showcasing the importance of such research in understanding the molecular configurations and potential applications in material science or pharmaceuticals (Ji, 2006).

Antiviral Activity of Pyrimidines

  • Research by Holý, A., et al. (2002) delves into the antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, providing insights into the design of antiviral agents and highlighting the therapeutic potential of pyrimidine derivatives (Holý et al., 2002).

Anticancer and Anti-inflammatory Properties

  • The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni, A., et al. (2016) indicate the potential use of pyrimidine derivatives in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Drug Metabolism and Pharmacology

  • Shimizu, M., et al. (2003) explored the glucuronidation of propofol and its analogs by human and rat liver microsomes, providing valuable information on the metabolism of anesthetic agents and highlighting the importance of understanding drug metabolism for safety and efficacy (Shimizu et al., 2003).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-5-6-12(2)16(7-11)22-14(4)17(21)18-9-15-8-13(3)19-10-20-15/h5-8,10,14H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZASLHJMVBTRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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